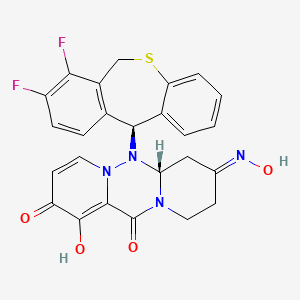
Cap-dependent endonuclease-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-13 is a compound known for its potent inhibitory effects on cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, making this compound a valuable candidate for antiviral drug development. The compound has shown promise in inhibiting the replication of various RNA viruses, including influenza viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-13 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of heterocyclic rings, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in the synthesis include ethyl acetate, T3P (ethyl acetate solution), and HND-580 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cap-dependent endonuclease-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving the compound’s binding affinity to the target enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-13 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of cap-dependent endonucleases.
Biology: It serves as a tool to study the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: this compound is being investigated as a potential antiviral drug for treating infections caused by RNA viruses, such as influenza.
Mécanisme D'action
Cap-dependent endonuclease-IN-13 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for the “cap-snatching” process, where they cleave the 5’ cap structure of host pre-mRNAs to initiate viral mRNA synthesis. By binding to the active site of the endonuclease, this compound prevents this cleavage, thereby inhibiting viral replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which carries the endonuclease activity .
Comparaison Avec Des Composés Similaires
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Emodin: Another compound with significant inhibitory activity against cap-dependent endonucleases.
Uniqueness: Cap-dependent endonuclease-IN-13 stands out due to its high potency and specificity for cap-dependent endonucleases. Unlike other inhibitors, it has shown a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral drug development .
Propriétés
Formule moléculaire |
C25H20F2N4O4S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |
Clé InChI |
XIIKIJUUWZWCQC-MUUYWFLDSA-N |
SMILES isomérique |
C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES canonique |
C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


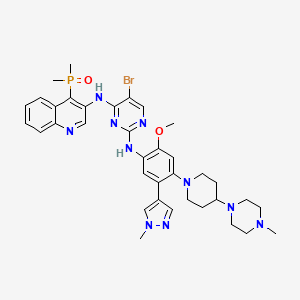
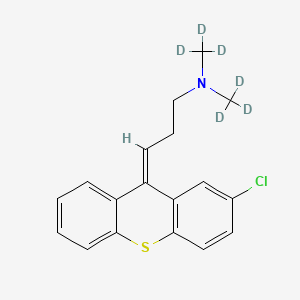
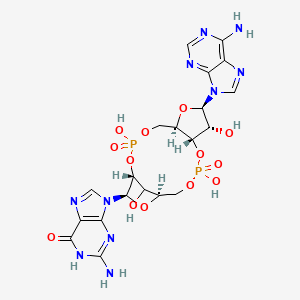
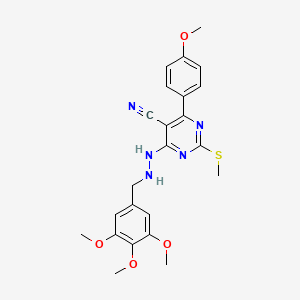
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
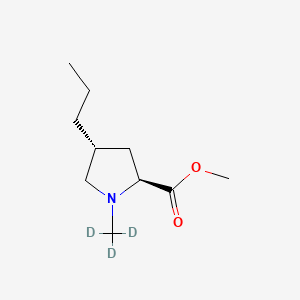
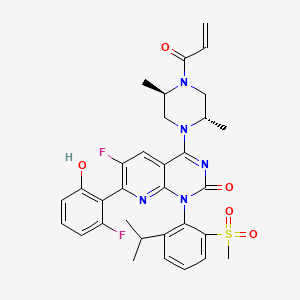
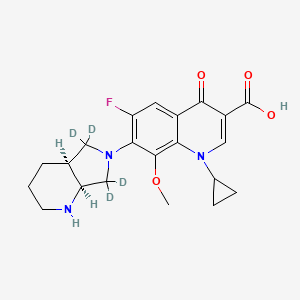
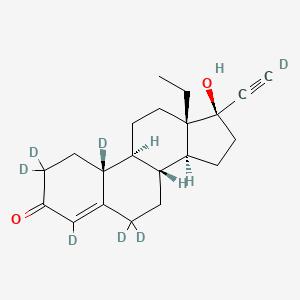
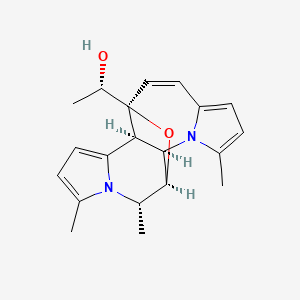
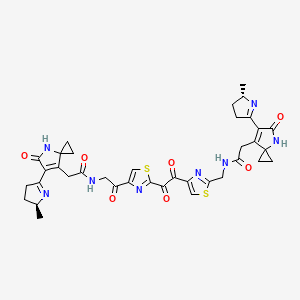
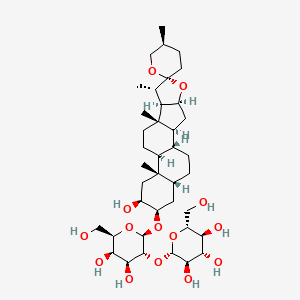
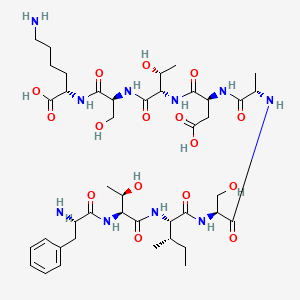
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
